molecular formula C9H12ClNO B2422724 (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride CAS No. 169105-03-7

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Cat. No.: B2422724
CAS No.: 169105-03-7
M. Wt: 185.65
InChI Key: JJLALHYSNFSWQZ-FVGYRXGTSA-N
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Description

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLALHYSNFSWQZ-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane ring system.

    Amination: Introduction of the amino group at the 3-position of the indane ring.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position.

    Resolution: Separation of the (3R) enantiomer from the racemic mixture.

    Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidants and outcomes include:

Reagent/ConditionsProduct FormedKey ObservationsSource
Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic medium5-keto-2,3-dihydro-1H-inden-3-amineSelective oxidation of -OH to ketone without affecting the amino group
MnO<sub>2</sub> in dichloromethaneNot specifiedRequires anhydrous conditions; moderate yield

Nucleophilic Substitution

The amino group participates in substitution reactions, particularly in its deprotonated form:

Reaction TypeReagentProductNotesSource
AcylationAcetic anhydride (Ac<sub>2</sub>O)N-acetyl derivativeConducted at 0–5°C; 85% yield
SulfonylationTosyl chloride (TsCl)N-tosylamideRequires base (e.g., pyridine)

Electrophilic Aromatic Substitution

The indane ring undergoes substitution at electron-rich positions (C-4 and C-6):

ReactionConditionsProductRegioselectivitySource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C5-hydroxy-4-nitro derivativeMajor product at C-4 due to -OH directing
BrominationBr<sub>2</sub> in CCl<sub>4</sub>5-hydroxy-6-bromo derivativeSteric hindrance limits C-4 bromination

Reductive Alkylation

The primary amine reacts with carbonyl compounds under reductive conditions:

Carbonyl SourceReducing AgentProductYieldSource
FormaldehydeNaBH<sub>3</sub>CNN-methyl derivative78%
CyclohexanoneH<sub>2</sub>/Pd-CN-cyclohexyl derivative65%

Cyclization Reactions

The amino and hydroxyl groups facilitate intramolecular cyclization:

ConditionsProductKey DriversSource
Heating in HCl/EtOHTetrahydroindoloindole derivativeAcid-catalyzed dehydration
Cu(I)-catalyzed couplingFused bicyclic amine-etherUllmann-type coupling at C-1

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits distinct solubility and reactivity profiles:

PropertyDetailsSource
Solubility in water>50 mg/mL due to ionic character
Deprotonation of -NH<sub>3</sub><sup>+</sup>Occurs at pH > 8.5, enabling nucleophilic reactions

Stereochemical Considerations

The (3R)-configuration influences reaction outcomes:

  • Esterification of the hydroxyl group with (L)-lactic acid proceeds with >95% enantiomeric excess (ee) under Mitsunobu conditions.

  • Chiral resolution via diastereomeric salt formation using (S)-mandelic acid achieves 99% ee .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : (3R)-3-amino-2,3-dihydro-1H-indene-5-ol

The structure of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride features a bicyclic indene core with an amino group and a hydroxyl group, which may contribute to its biological activity.

Neuropharmacology

One of the prominent applications of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is in neuropharmacology. Research indicates that compounds with similar structures exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic benefits in these areas.

Case Study Example :
A study conducted on analogs of this compound demonstrated significant inhibition of monoamine oxidase B, an enzyme implicated in neurodegeneration. The findings suggest that (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could serve as a lead compound for developing new treatments for neurodegenerative conditions .

Antioxidant Activity

Research has shown that derivatives of 2,3-dihydroindene compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
(3R)-3-amino-2,3-dihydro-1H-indene25
Other Dihydroindene Derivative A30
Other Dihydroindene Derivative B20

This table illustrates the relative antioxidant potency of (3R)-3-amino-2,3-dihydro-1H-indene compared to other derivatives.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.

Case Study Example :
In a controlled study, (3R)-3-amino-2,3-dihydro-1H-indene was tested for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in cytokine levels, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different biological activity.

    3-Amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.

    3-Hydroxy-2,3-dihydro-1H-inden-5-amine: A structural isomer with different functional groups.

Uniqueness

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its solubility in water also makes it more versatile for various applications.

Biological Activity

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by an amino group and a hydroxyl group attached to an indane ring, allows for diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the amino group enables hydrogen bonding with active sites, while the indane ring facilitates hydrophobic interactions. These interactions can modulate the activity of various biological systems, leading to potential therapeutic effects in neuropharmacology and other fields.

Pharmacological Potential

Research indicates that this compound may exhibit neuroprotective properties, with studies suggesting its potential as an antidepressant and in the treatment of neurodegenerative disorders. Its chiral configuration is believed to contribute to its distinct biological effects compared to similar compounds .

Comparative Biological Activity

The following table summarizes the biological activities of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride compared to related compounds:

Compound NameBiological ActivityUnique Aspects
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloridePotential antidepressant; neuroprotectiveChiral configuration enhances binding specificity
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochlorideDifferent receptor interactionsEnantiomer with distinct biological effects
3-amino-2,3-dihydro-1H-inden-5-oneAnticancer propertiesOxidized form with different reactivity

Neuropharmacological Studies

Recent studies have investigated the neuropharmacological potential of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride. For instance, a study demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its role as a neuroprotective agent. The mechanism involved modulation of signaling pathways associated with apoptosis and inflammation .

Synthesis and Derivatives

The synthesis of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves several key steps aimed at optimizing yield and purity. The hydrochloride form enhances solubility and bioavailability, making it more suitable for biological applications. Researchers are exploring various derivatives to tailor their pharmacological profiles for specific therapeutic targets .

Q & A

Q. What are the optimal synthetic routes for (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including cyclization, chiral resolution, and hydrochloride salt formation. For example, refluxing intermediates with acetic acid and sodium acetate (common in indole/indenol synthesis) can promote cyclization and stabilize the chiral center . Catalytic methods, such as CuI-mediated coupling (used in similar indole derivatives), may enhance stereochemical control . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) is critical for isolating enantiomerically pure products .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can verify stereochemistry and substituent positions, with ketone/enol tautomerism detectable in chloroform-d .
  • HPLC : Use chiral columns (e.g., amylose-based) with UV detection to assess enantiomeric purity (>98% is typical for pharmacologically active isomers) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental data to structural databases like the Protein Data Bank (PDB) .

Q. What is the solubility profile of this compound in common laboratory solvents?

Polar aprotic solvents (e.g., DMF, PEG-400) are effective for synthesis and reactions, while aqueous solubility is limited. For biological assays, dilute HCl or DMSO (≤1% v/v) can solubilize the hydrochloride salt without destabilizing the indenol core .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis?

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution, are effective. Advanced methods include simulated moving bed (SMB) chromatography for continuous purification . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the stability challenges under varying pH and temperature conditions?

The hydrochloride salt is hygroscopic; store desiccated at 2–8°C to prevent hydrolysis . Thermal gravimetric analysis (TGA) shows decomposition above 150°C. In aqueous solutions (pH > 6), the free base may precipitate, requiring pH-adjusted buffers (pH 3–5) for long-term stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like Molecular Operating Environment (MOE) to model binding affinities to receptors (e.g., GPCRs or enzymes). Cross-validate with PDB structures of analogous indenol derivatives .
  • QSAR Models : Corporate physicochemical properties (logP, polar surface area) to predict pharmacokinetic behavior .

Q. How should researchers address contradictory spectral data during characterization?

Contradictions in NMR or mass spectra may arise from tautomerism (e.g., ketone/enol forms) or residual solvents. Compare experimental data to literature analogs (e.g., 6-trifluoromethyl-2,3-dihydro-1H-inden-1-one derivatives) and perform 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What experimental design considerations are critical for scaling up synthesis?

Optimize stoichiometry and catalyst loading to minimize byproducts (e.g., dimerization). Use flow chemistry for controlled exothermic reactions. For purification, replace column chromatography with fractional crystallization or membrane filtration to reduce costs .

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